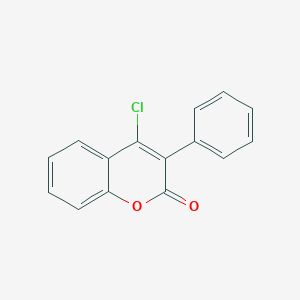

4-Chloro-3-phenylchromen-2-one

Description

Properties

IUPAC Name |

4-chloro-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKFTOIWBZKMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the chromenone core critically influence physical properties such as solubility, melting points, and reactivity:

*Calculated based on analogous structures.

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂): 4-Chloro-3-nitro-chromen-2-one () exhibits higher reactivity, making it suitable for electrophilic substitution but may reduce stability.

- Methoxy groups (e.g., ) increase lipophilicity, favoring membrane permeability.

Challenges and Contradictions

- Bioavailability vs. Reactivity : While nitro groups () enhance reactivity, they may reduce metabolic stability. Conversely, methoxy groups () improve bioavailability but could hinder solubility.

- Synthetic Complexity: Thiophene- and triazole-containing chromenones () require multi-step syntheses, limiting scalability compared to simpler analogs.

Preparation Methods

Pechmann Condensation Variants

The Pechmann reaction, a cornerstone in coumarin synthesis, involves acid-catalyzed condensation between phenols and β-keto esters. For 4-chloro-3-phenylchromen-2-one, this method requires strategic selection of starting materials to position substituents.

A phenol derivative bearing a chlorine atom at the para position (relative to the hydroxyl group) reacts with a β-keto ester containing a phenyl group. Concentrated sulfuric acid or Lewis acids like FeCl₃ catalyze the cyclization, yielding the coumarin backbone. For instance, 4-chlororesorcinol and phenylacetoacetate under reflux in acetic anhydride produce the target compound with moderate yields (60–70%). Challenges include regioselectivity control and byproduct formation due to competing reaction pathways.

Modified Perkin Reaction

The Perkin reaction, traditionally used for cinnamic acid derivatives, has been adapted for coumarins. Here, 2-hydroxyacetophenone derivatives react with chloroacetic anhydride in the presence of sodium acetate. The phenyl group at position 3 is introduced via Friedel-Crafts acylation prior to cyclization. This method achieves higher regioselectivity but requires harsh conditions (140–160°C), limiting its utility for thermally sensitive intermediates.

Mechanochemical Synthesis

Solvent-Free Grinding Techniques

Recent advances emphasize green chemistry principles. A grinding-based protocol, adapted from the synthesis of 3-chloro-2-phenyl-4H-chromen-4-ones, involves:

-

Chlorination : Treatment of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with KCl and ammonium persulfate under mechanical grinding, yielding a chlorinated diketone.

-

Cyclization : Reaction with phosphorus pentoxide (P₂O₅) induces ring closure to form the chromenone core.

This method achieves 85% yield at room temperature, eliminating solvent use and reducing energy input. Key advantages include scalability and minimal waste generation, though substrate specificity remains a limitation.

Halogenation-Cyclization Strategies

Directed Chlorination of Precursors

Position-selective chlorination is critical for introducing the chlorine atom at position 4. Starting with 3-phenylchromen-2-one , electrophilic aromatic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃ directs chlorination to the electron-rich position 4. Yields range from 50–65%, with minor formation of 6-chloro isomers.

Cyclization of Chlorinated Diketones

An alternative route involves cyclizing 2-chloro-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione using acidic or basic conditions. For example, H₂SO₄-mediated cyclization at 80°C affords the target compound in 75% yield. This method avoids post-synthetic halogenation but requires precise control of reaction pH to prevent decomposition.

Catalytic and Green Chemistry Methods

Continuous Flow Reactors

Industrial-scale synthesis leverages continuous flow systems to enhance efficiency. A microreactor setup for 4-chloro-3-phenylchromen-2-one synthesis reduces reaction time from hours to minutes by optimizing temperature and mixing dynamics. Using FeCl₃ as a catalyst, the process achieves 90% conversion at 120°C, demonstrating superior throughput compared to batch methods.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIm][HSO₄] serve as dual solvents and catalysts, enabling mild reaction conditions (60°C) and recyclability. A study combining 2-hydroxybenzaldehyde , phenylacetyl chloride , and Cl₂ in [BMIm][HSO₄] reported an 80% yield with three reuses of the ionic liquid without significant activity loss.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pechmann Condensation | H₂SO₄, reflux, 6 h | 60–70 | Well-established protocol | Low regioselectivity |

| Mechanochemical | Grinding, RT, 2 h | 85 | Solvent-free, energy-efficient | Substrate-specific |

| Continuous Flow | FeCl₃, 120°C, 10 min | 90 | High throughput | High initial setup cost |

| Ionic Liquid Catalysis | [BMIm][HSO₄], 60°C, 4 h | 80 | Recyclable catalyst | Limited solvent compatibility |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-phenylchromen-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or condensation reactions. For example:

- Lewis acid-catalyzed domino reactions : Use catalysts like BF₃·Et₂O to achieve regioselective substitutions at the chromenone core. Solvents such as dichloromethane and elevated temperatures (80–100°C) improve yields .

- Condensation with aldehydes : React 3-acetylchromenone derivatives with 4-chlorobenzaldehyde in ethanol under reflux (80°C) with piperidine as a catalyst. Yields (~71%) depend on stoichiometry and reaction time .

- Nucleophilic substitution : Replace the chlorine atom using amines or thiols in polar solvents (e.g., ethanol) with Cu/Pd catalysts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-Chloro-3-phenylchromen-2-one?

- Methodological Answer :

- NMR/IR spectroscopy : ¹H and ¹³C NMR (300–500 MHz in CDCl₃ or DMSO-d₆) resolve substituent positions and hydrogen bonding. IR confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic stretches .

- X-ray crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., hydrogen bonds, π-stacking). Use high-resolution data (<1.0 Å) for accurate bond-length analysis .

Q. How can researchers optimize regioselective functionalization of the chromenone core?

- Methodological Answer :

- Electrophilic substitution : Direct substituents to the 3-phenyl group using directing groups (e.g., -NO₂) or meta-directing halogens.

- Lewis acid mediation : AlCl₃ or FeCl₃ enhances selectivity during Friedel-Crafts reactions, favoring substitutions at electron-deficient positions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and guide functionalization strategies?

- Methodological Answer :

- Hybrid functionals (e.g., B3LYP) : Include exact-exchange terms to improve accuracy in calculating atomization energies (±2.4 kcal/mol error) and ionization potentials. Basis sets (6-311+G**) model electron density for chromenone’s aromatic system .

- Frontier molecular orbital (FMO) analysis : Identify reactive sites (HOMO/LUMO gaps) for electrophilic/nucleophilic attacks. Compare with experimental UV-Vis spectra for validation .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted reaction pathways (activation energies, transition states) with kinetic studies (e.g., HPLC monitoring).

- Solvent effects : Use polarizable continuum models (PCM) in DFT to account for solvent polarity discrepancies in experimental yields .

Q. What strategies analyze hydrogen-bonding networks in crystal structures, and how do they impact material properties?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., Etter’s motifs) using software like Mercury. For example, C=O···H-O interactions in chromenones form R₂²(8) motifs, stabilizing crystal packing .

- Thermal analysis : Correlate hydrogen-bond strength (from X-ray data) with melting points or solubility profiles .

Q. What in silico methods predict bioactivity, and how can researchers validate these predictions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., antioxidant enzymes). Validate via in vitro assays (DPPH radical scavenging, IC₅₀ measurements) .

- QSAR models : Train on chromenone derivatives with known bioactivity data (PubChem/ChemSpider) to predict EC₅₀ values for novel analogs .

Data Contradiction and Optimization

Q. How to address discrepancies in reported antioxidant activity across structurally similar chromenones?

- Methodological Answer :

- Control experiments : Standardize assay conditions (pH, temperature) to minimize variability.

- Electron paramagnetic resonance (EPR) : Quantify radical scavenging efficiency directly, avoiding colorimetric interference common in DPPH assays .

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.